molecular formula C11H11NO3S B14048824 Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate

Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate

Cat. No.: B14048824
M. Wt: 237.28 g/mol
InChI Key: ZQIKCKYDCDCDJE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with an ethyl ester group at the 7-position, a methyl group at the 3-position, and a keto group at the 4-position

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)7-4-12-10(13)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

ZQIKCKYDCDCDJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1SC=C2C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core. This is followed by the introduction of the ethyl ester group, the methyl group, and the keto group through various functionalization reactions. Industrial production methods often employ efficient catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 7 undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid derivative.

  • Aminolysis : Substitution with amines (e.g., morpholine, piperazine) produces amide derivatives. For example:

    • Reaction with morpholine at reflux in ethanol yields 3-methyl-4-(morpholin-4-yl)-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (MIC: 10–24 µM against E. coli) .

Key Data :

Reaction TypeReagents/ConditionsProductYield/Activity
HydrolysisNaOH (aq.), refluxAcid70–85%
AminolysisMorpholine, ethanolAmide58–65%

Cyclization and Condensation Reactions

The thienopyridine core participates in cyclization to form fused heterocycles:

  • Friedel-Crafts Cyclization : With ethyl acetoacetate under Cu(I) catalysis, it forms isoquinolone derivatives (e.g., indenoisoquinoline in 58% yield) .

  • Ullmann-Type Coupling : Directs regioselective C-C bond formation for polycyclic scaffolds .

Example Pathway :

  • Ullmann coupling → Intermediate 9 → Intramolecular condensation → Isoquinolone derivative .

Reactivity at the 3-Methyl and 4-Oxo Groups

  • Aldol Condensation : The 4-oxo group reacts with aldehydes (e.g., benzaldehyde) in glacial acetic acid to form arylideneamino derivatives .

  • Functionalization : The 3-methyl group can be oxidized or halogenated, though specific protocols require further optimization.

Biological Relevance :

  • Arylideneamino derivatives exhibit antimycobacterial activity (MIC: 11–25 µM against Mycobacterium tuberculosis) .

Ring-Opening and Functionalization

  • Acid-Catalyzed Ring Opening : Using HCl/EtOH, the dihydrothieno ring opens to form thiophene-carboxamide intermediates.

  • Ester Exchange : Transesterification with higher alcohols (e.g., isopropyl alcohol) under acid catalysis.

Reactions with Heterocyclic Amines

  • Thieno-Pyrimidine Formation : Reacts with thiourea derivatives to yield pyrimidine-fused analogs .

    • Example: Synthesis of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one (confirmed via 1^1
      H NMR and LC-MS) .

Biological Activity-Driven Modifications

Derivatives show structure-activity relationships (SAR):

  • Antimicrobial Activity : Introduction of arylideneamino groups enhances potency (e.g., compound 7k : MIC = 11 µM) .

  • Anticancer Potential : Ester hydrolysis to carboxylic acids improves cellular uptake and target binding.

Key Mechanistic Insights

  • Solvent Effects : Polar solvents (e.g., DMF, ethanol) enhance reaction rates and selectivity .

  • Steric Hindrance : Bulky substituents on β-keto esters reduce yields in cyclization reactions .

Scientific Research Applications

Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the position and type of substituents.

    4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares the thieno[3,2-c] core but has different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11N2O3SC_9H_{11}N_2O_3S. It features a thieno[3,2-c]pyridine core, which is significant for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thieno[3,2-c]pyridine derivatives. Various synthetic routes have been explored, including the use of different reagents to optimize yield and purity. For example, one method includes the reaction of thienopyridine derivatives with ethyl acetoacetate under acidic conditions to yield the desired carboxylate.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa5.0
MCF-710.0
A5498.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes relevant in cancer metabolism and bacterial resistance mechanisms. Notably, it has been reported to inhibit:

  • Methionine Aminopeptidase : IC50 = 0.6 µM
  • Malate Synthase : IC50 = 2.0 µM

These activities suggest potential applications in treating diseases linked to these enzymes .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that modifications in the thienopyridine structure could enhance its antibacterial properties significantly.
  • Antitumor Research : In a recent investigation involving human cancer cell lines, the compound was shown to downregulate specific oncogenes while upregulating tumor suppressor genes, indicating a multifaceted mechanism of action.

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